molecular formula C14H18N2O3 B11714990 Ethyl 3-(p-acetamidoanilino)crotonate CAS No. 63304-45-0

Ethyl 3-(p-acetamidoanilino)crotonate

Cat. No.: B11714990
CAS No.: 63304-45-0
M. Wt: 262.30 g/mol
InChI Key: JBJTUFMRQIGTQN-MDZDMXLPSA-N
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Description

Ethyl 3-(p-acetamidoanilino)crotonate is a chemical compound with the molecular formula C14H18N2O3. It is known for its unique structure, which includes an ethyl ester group, a crotonate moiety, and a p-acetamidoanilino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(p-acetamidoanilino)crotonate typically involves the reaction of ethyl crotonate with p-acetamidoaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(p-acetamidoanilino)crotonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Scientific Research Applications

Ethyl 3-(p-acetamidoanilino)crotonate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(p-acetamidoanilino)crotonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(p-acetamidoanilino)crotonate can be compared with other similar compounds, such as:

    Ethyl 3-(p-nitroanilino)crotonate: Similar structure but with a nitro group instead of an acetamido group.

    Ethyl 3-(p-aminophenyl)crotonate: Contains an amino group instead of an acetamido group.

    Ethyl 3-(p-methoxyanilino)crotonate: Features a methoxy group in place of the acetamido group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

63304-45-0

Molecular Formula

C14H18N2O3

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl (E)-3-(4-acetamidoanilino)but-2-enoate

InChI

InChI=1S/C14H18N2O3/c1-4-19-14(18)9-10(2)15-12-5-7-13(8-6-12)16-11(3)17/h5-9,15H,4H2,1-3H3,(H,16,17)/b10-9+

InChI Key

JBJTUFMRQIGTQN-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CCOC(=O)C=C(C)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

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